2-(3-Chloro-4-methylphenyl)acetic acid

PPARδ Agonism Metabolic Disease Transactivation Assay

2-(3-Chloro-4-methylphenyl)acetic acid (CAS 1000515-63-8) is a substituted phenylacetic acid derivative with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol. It serves as a critical synthetic intermediate in the development of novel peroxisome proliferator-activated receptor delta (PPARδ) agonists.

Molecular Formula C9H9ClO2
Molecular Weight 184.62
CAS No. 1000515-63-8
Cat. No. B2436869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-methylphenyl)acetic acid
CAS1000515-63-8
Molecular FormulaC9H9ClO2
Molecular Weight184.62
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(=O)O)Cl
InChIInChI=1S/C9H9ClO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyBHGQSYHHKWNLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chloro-4-methylphenyl)acetic acid (CAS 1000515-63-8): Sourcing Profile for a Selective PPARδ Agonist Intermediate


2-(3-Chloro-4-methylphenyl)acetic acid (CAS 1000515-63-8) is a substituted phenylacetic acid derivative with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . It serves as a critical synthetic intermediate in the development of novel peroxisome proliferator-activated receptor delta (PPARδ) agonists [1][2]. While the parent compound is a basic chemical building block, its specific 3-chloro-4-methyl substitution pattern on the phenyl ring is essential for imparting potent and selective biological activity in downstream derivatives, distinguishing it from unsubstituted or differently substituted phenylacetic acid analogs [3].

Why Directly Swapping 2-(3-Chloro-4-methylphenyl)acetic acid (CAS 1000515-63-8) is Not an Option for PPARδ Agonist Development


Interchanging 2-(3-chloro-4-methylphenyl)acetic acid with other phenylacetic acid analogs in a synthetic route is not a straightforward substitution. The specific pattern of substituents on the phenyl ring—the chloro group at the meta (3-) position and the methyl group at the para (4-) position—is a key determinant of the biological activity of the final PPARδ agonist molecules [1]. Even minor alterations to this substitution pattern, such as moving the chloro or methyl group to a different position, or using an unsubstituted phenylacetic acid, can lead to significant changes in the final compound's binding affinity, functional activity, and selectivity profile against other PPAR subtypes (e.g., PPARα or PPARγ) [2]. This necessitates the procurement and use of the precise, high-purity intermediate to ensure the desired pharmacological profile of the resulting drug candidate.

Quantitative Differentiation of 2-(3-Chloro-4-methylphenyl)acetic acid (CAS 1000515-63-8) in PPARδ Agonist Synthesis


2-(3-Chloro-4-methylphenyl)acetic acid as a Precursor to a Highly Potent Human PPARδ Agonist (EC₅₀ = 19 nM)

A derivative synthesized from 2-(3-chloro-4-methylphenyl)acetic acid was identified as a potent and selective PPARδ agonist. In a cell-based transactivation assay using human PPARδ ligand-binding domain (LBD) expressed in CHO-K1 cells, the derived compound exhibited an EC₅₀ of 19 nM [1]. This level of potency is a critical differentiator, as it places the resulting molecule among highly active PPARδ modulators. The unsubstituted phenylacetic acid scaffold would not yield the necessary molecular interactions for this level of affinity and efficacy [2].

PPARδ Agonism Metabolic Disease Transactivation Assay

The 3-Chloro-4-methylphenyl Moiety is Essential for PPARδ Subtype Selectivity

Functional selectivity data for a related PPARδ agonist, containing the 2-(3-chloro-4-methylphenyl)acetic acid-derived moiety, confirms the critical role of this specific substitution pattern in achieving subtype selectivity. The compound demonstrated 32-fold selectivity for PPARδ (EC₅₀ = 19 nM) over PPARα (EC₅₀ = 603 nM) [1]. Structure-activity relationship (SAR) studies on similar series highlight that both the chlorine and methyl groups in these specific positions are essential for maintaining this desired selectivity window against other PPAR subtypes, reducing the risk of off-target effects [2].

PPARδ Selectivity SAR Nuclear Receptor

2-(3-Chloro-4-methylphenyl)acetic acid is the Preferred Building Block for a Distinct Phenoxyacetic Acid Series

In the optimization of a novel series of phenoxyacetic acid PPARδ partial agonists, 2-(3-chloro-4-methylphenyl)acetic acid was identified as a key building block. The SAR exploration, which involved the synthesis and evaluation of numerous analogs with variations to the phenylacetic acid portion, confirmed that the 3-chloro-4-methyl substitution pattern was optimal for achieving a balance of high potency, good selectivity, and desirable pharmacokinetic properties [1]. In contrast, analogs synthesized from alternative phenylacetic acids (e.g., those with different halogen or alkyl patterns) showed reduced PPARδ agonist activity or unfavorable in vitro ADME profiles, underscoring the unique value of this specific intermediate in this chemical series [1].

Medicinal Chemistry SAR Lead Optimization

Targeted Applications for 2-(3-Chloro-4-methylphenyl)acetic acid (CAS 1000515-63-8) Based on Evidence


Synthesis of Potent and Selective PPARδ Agonists for Metabolic Disease Research

2-(3-Chloro-4-methylphenyl)acetic acid is a validated intermediate for synthesizing highly potent (EC₅₀ = 19 nM) and selective (32-fold over PPARα) PPARδ agonists [1][2]. Its use is critical for research groups aiming to develop novel therapeutic candidates for metabolic disorders, including dyslipidemia and type 2 diabetes, where selective PPARδ modulation is a proven therapeutic strategy [3].

Lead Optimization in Phenoxyacetic Acid PPARδ Agonist Programs

This compound is an essential building block for lead optimization efforts within the phenoxyacetic acid class of PPARδ partial agonists. SAR studies have demonstrated that the 3-chloro-4-methyl substitution pattern is optimal for achieving a desirable balance of activity and selectivity in this series [3]. Procurement of this specific intermediate allows researchers to efficiently access the most promising chemical space identified in published SAR campaigns.

Development of Analytical Reference Standards and Impurity Profiling

For pharmaceutical development, 2-(3-Chloro-4-methylphenyl)acetic acid is a key intermediate that can be used as an analytical reference standard for quality control and impurity profiling [4]. It is produced under ISO 17034 accreditation, ensuring its reliability for use in analytical method development, validation, and the quantification of potential impurities in drug substance batches during manufacturing [4].

Custom Synthesis of Targeted Libraries for PPARδ Drug Discovery

Contract research organizations (CROs) and medicinal chemistry labs can utilize 2-(3-Chloro-4-methylphenyl)acetic acid as a starting material for custom synthesis of focused compound libraries. Given its established role in generating selective PPARδ agonists, it serves as a privileged scaffold for exploring novel derivatives with potentially improved in vivo pharmacokinetic profiles or efficacy in disease models [3].

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